REACTION_CXSMILES
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[CH3:1][N:2]([CH2:16][CH2:17][OH:18])[C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH3:19][C:20]([CH3:25])([CH3:24])[C:21](Cl)=[O:22]>>[CH3:1][N:2]([CH2:16][CH2:17][O:18][C:21](=[O:22])[C:20]([CH3:25])([CH3:24])[CH3:19])[C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
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|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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CN(C(CCCCCCCCCCC)=O)CCO
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
|
Smiles
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CC(C(=O)Cl)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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N-methyl-N-(trimethylacetoxyethyl)lauramide was prepared by the procedure of example 1 from 26 gms
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Name
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|
Type
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product
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Smiles
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CN(C(CCCCCCCCCCC)=O)CCOC(C(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |